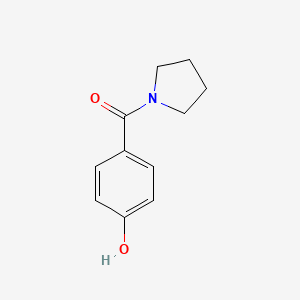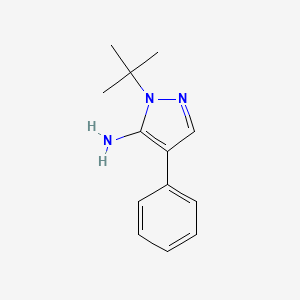
2-(4-ブロモフェニル)インドリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)indoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic structures characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound a valuable intermediate for further chemical transformations due to the reactivity of the bromine atom.
Synthesis Analysis
The synthesis of indoline derivatives, including those substituted with a bromophenyl group, can be achieved through various methods. One such method is the phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, which yields highly functionalized 3-hydroxy-2,3-disubstituted indolines . Another approach involves the solid-phase synthesis from resin-bound 2-bromophenylacetylated amino acids, which after reduction and palladium-catalyzed intramolecular cyclization, provides disubstituted indolines . Additionally, strategies starting from acyclic alpha-phosphoryloxy enecarbamates have been developed to synthesize 2-substituted indolines through chemoselective cross-coupling and subsequent cyclization .
Molecular Structure Analysis
The molecular structure of indoline derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, indicating the diverse conformations that indoline derivatives can adopt .
Chemical Reactions Analysis
Indoline derivatives can undergo a variety of chemical reactions. For example, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be synthesized through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Additionally, indolines can be transformed into indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines via copper-catalyzed cascade reactions , or into indolo- and pyrrolo[1,2-a]quinolines through palladium-catalyzed Sonogashira-coupling conjoined with C-H activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)indoline would be influenced by the presence of the bromine atom, which is a heavy and reactive substituent. This can affect the compound's density, boiling and melting points, solubility, and reactivity. The bromine atom also allows for further functionalization through various coupling reactions due to its ability to be substituted by other groups. The specific properties of 2-(4-Bromophenyl)indoline are not detailed in the provided papers, but the properties of related compounds, such as those mentioned in the synthesis and molecular structure analysis, can offer insights into the behavior of this compound.
科学的研究の応用
虚血性脳卒中の治療
“2-(4-ブロモフェニル)インドリン”を含むインドリン誘導体は、虚血性脳卒中の治療のための多機能神経保護剤として設計、合成、および生物学的に評価されています . これらの化合物は、H2O2誘導によるRAW 264.7細胞の死に対して有意な保護効果を示しました . 一部の化合物は、酸素グルコース枯渇/再灌流(OGD/R)誘導による神経細胞損傷における細胞生存率を有意に上昇させました . また、N-メチル-D-アスパラギン酸受容体2B(NMDA-GluN2B)への結合親和性を示しました .
抗酸化活性
インドリン誘導体は、有意な抗酸化活性を示しています。 これらの化合物は、H2O2誘導によるRAW 264.7細胞の死から保護することが発見されています . これにより、“2-(4-ブロモフェニル)インドリン”は、抗酸化特性を必要とする治療に潜在的に使用できる可能性があります。
抗炎症活性
一部のインドリン誘導体は、BV-2細胞によるLPS誘導による炎症性サイトカイン(TNF-α、IL-6、およびNOを含む)の分泌を低下させることが発見されています . これは、“2-(4-ブロモフェニル)インドリン”が潜在的に抗炎症効果を持つ可能性を示唆しています。
抗ウイルス活性
インドリン誘導体を含むインドール誘導体は、抗ウイルス活性を有することが報告されています . 特定のインドール誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示しました .
抗HIV活性
インドール誘導体は、抗HIV活性を有することも報告されています . 新規のインドリルおよびオキソクロメニルキサントノン誘導体は、抗HIV-1剤としての可能性を有することが報告されています .
抗がん活性
インドール誘導体は、抗がん活性を有することが報告されています . これは、“2-(4-ブロモフェニル)インドリン”が潜在的にがん治療に使用できる可能性を示唆しています。
将来の方向性
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Therefore, 2-(4-Bromophenyl)indoline, as an indoline derivative, may also have potential for further exploration in pharmaceutical applications.
作用機序
Target of Action
It is known that indole derivatives, which include 2-(4-bromophenyl)indoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have been found to bind selectively with the COX-2 receptor, showing anti-inflammatory activity
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways
Pharmacokinetics
The indoline structure is commonly found in natural and synthetic compounds with medicinal value and is now beginning to be exploited as the basic backbone of various drugs
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects
Action Environment
It is known that the broad application of suzuki–miyaura coupling, a method often used in the synthesis of compounds like 2-(4-bromophenyl)indoline, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(4-Bromophenyl)indoline may be influenced by the conditions under which it is synthesized and stored.
生化学分析
Biochemical Properties
2-(4-Bromophenyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(4-Bromophenyl)indoline, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
2-(4-Bromophenyl)indoline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the replication of viruses, the proliferation of cancer cells, and the inflammatory response . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles. The compound’s impact on cellular metabolism can also result in altered energy production and utilization, affecting overall cell function and viability.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromophenyl)indoline involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain viral enzymes, preventing viral replication . Additionally, 2-(4-Bromophenyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)indoline can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of the compound is crucial for its effectiveness, as degradation can lead to the formation of inactive or toxic byproducts. Studies have shown that indole derivatives can remain stable under certain conditions, but their stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function can include changes in cell proliferation, differentiation, and apoptosis, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)indoline can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships can be studied to identify safe and effective dosage ranges.
Metabolic Pathways
2-(4-Bromophenyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cells, 2-(4-Bromophenyl)indoline can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, interactions with cellular components, and the presence of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)indoline can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the cytoplasm, nucleus, or mitochondria, where they can interact with specific biomolecules and influence cellular processes. The subcellular localization of 2-(4-Bromophenyl)indoline can determine its accessibility to target enzymes or receptors and its ability to modulate cellular functions.
特性
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDWMUCLJQQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)


![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
